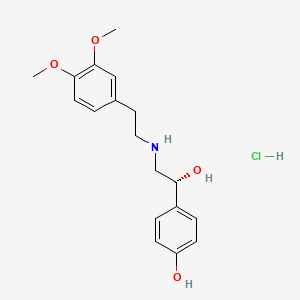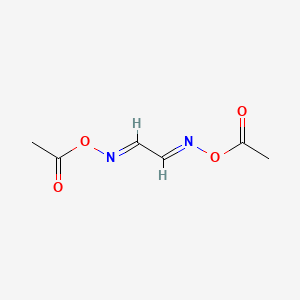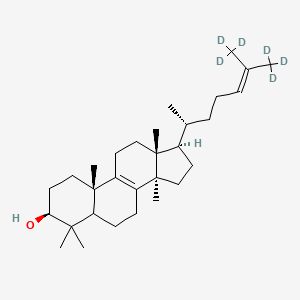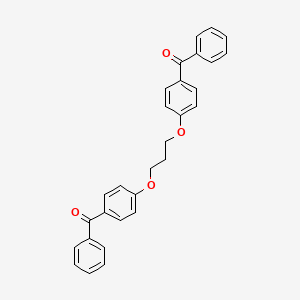
(R)-(-)-Denopamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-Denopamine Hydrochloride is a chiral compound that belongs to the class of beta-adrenergic agonists. It is primarily used in the treatment of heart conditions, particularly for its positive inotropic effects, which means it increases the force of heart muscle contractions. This compound is known for its ability to stimulate beta-adrenergic receptors, leading to various physiological responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Denopamine Hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method includes the reduction of a precursor compound using a chiral reducing agent, followed by purification steps to isolate the ®-(-)-enantiomer.
Industrial Production Methods
Industrial production of ®-(-)-Denopamine Hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
®-(-)-Denopamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify its structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
®-(-)-Denopamine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: Researchers study its effects on beta-adrenergic receptors to understand signal transduction pathways.
Medicine: It is investigated for its potential therapeutic effects in treating heart failure and other cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
®-(-)-Denopamine Hydrochloride exerts its effects by binding to beta-adrenergic receptors on the surface of heart muscle cells. This binding activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. The elevated cyclic AMP activates protein kinase A, which in turn phosphorylates various target proteins, resulting in increased calcium influx into the cells. The higher calcium levels enhance the contractility of the heart muscle, leading to stronger heartbeats.
相似化合物的比较
Similar Compounds
Isoproterenol: Another beta-adrenergic agonist with similar effects but different selectivity and potency.
Dobutamine: Used in acute heart failure, it has a different receptor profile and pharmacokinetics.
Salbutamol: Primarily used for its bronchodilator effects, it also acts on beta-adrenergic receptors.
Uniqueness
®-(-)-Denopamine Hydrochloride is unique due to its specific enantiomeric form, which provides distinct pharmacological properties compared to its racemic mixture or other enantiomers. Its high selectivity for beta-adrenergic receptors and favorable pharmacokinetic profile make it a valuable compound in both research and clinical settings.
属性
分子式 |
C18H24ClNO4 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14;/h3-8,11,16,19-21H,9-10,12H2,1-2H3;1H/t16-;/m0./s1 |
InChI 键 |
MHLNPAYZAXBXAS-NTISSMGPSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC.Cl |
规范 SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)







![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)

![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)

![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
